

# 2-[2-(Dimethylamino)ethoxy]ethanol physical and chemical characteristics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(2-Dimethylamino-ethylamino)-ethanol

Cat. No.: B1268181

[Get Quote](#)

## Technical Guide: 2-[2-(Dimethylamino)ethoxy]ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of 2-[2-(Dimethylamino)ethoxy]ethanol. The information is compiled to support research, scientific, and drug development applications, presenting quantitative data in a clear, tabular format, alongside detailed experimental protocols and logical workflow diagrams.

## Core Physical and Chemical Characteristics

2-[2-(Dimethylamino)ethoxy]ethanol is an organic compound that is a liquid at room temperature.<sup>[1]</sup> It is characterized by the presence of a tertiary amine, an ether, and a hydroxyl group, which gives it polyfunctional properties.<sup>[1]</sup> As an organic amine, it behaves as a weak base.<sup>[1]</sup>

## Table of Physical and Chemical Properties

| Property                              | Value                                                                                                           | Reference(s) |
|---------------------------------------|-----------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name                            | 2-[2-(dimethylamino)ethoxy]ethanol                                                                              | [1]          |
| Synonyms                              | N,N-Dimethylglycolamine,<br>(N,N-Dimethylaminoethoxy)ethanol,<br>2-(2-N,N-Dimethylaminoethoxy)ethanol,<br>DMAEE | [1][2]       |
| CAS Number                            | 1704-62-7                                                                                                       | [1]          |
| Molecular Formula                     | C <sub>6</sub> H <sub>15</sub> NO <sub>2</sub>                                                                  | [1]          |
| Molecular Weight                      | 133.19 g/mol                                                                                                    | [2]          |
| Appearance                            | Colorless to light yellow clear liquid                                                                          | [2]          |
| Boiling Point                         | 95 °C at 15 mmHg                                                                                                | [3]          |
| Density                               | 0.954 g/mL at 25 °C                                                                                             | [3]          |
| Refractive Index (n <sub>20/D</sub> ) | 1.442                                                                                                           | [3]          |
| Flash Point                           | 93 °C (199 °F)                                                                                                  | [1]          |
| Water Solubility                      | 1000 g/L at 20 °C                                                                                               | [2]          |
| pKa (Predicted)                       | 14.37 ± 0.10                                                                                                    | [2]          |
| LogP                                  | -0.778 at 20 °C                                                                                                 | [2]          |

## Experimental Protocols

The following sections detail standardized methodologies for the synthesis of 2-[2-(Dimethylamino)ethoxy]ethanol and the determination of its key physical and chemical properties.

## Synthesis and Purification

The industrial synthesis of 2-[2-(Dimethylamino)ethoxy]ethanol is primarily achieved through the reaction of dimethylamine with ethylene oxide.[4]

#### Experimental Protocol: Synthesis

- Reaction Setup: In a suitable pressure reactor, combine dimethylamine and ethylene oxide. The reaction is typically carried out in the liquid phase.
- Reaction Conditions: Heat the mixture under pressure. The precise temperature and pressure will influence the reaction rate and product distribution.
- Monitoring: Monitor the reaction progress by analytical techniques such as gas chromatography (GC) to determine the consumption of reactants and the formation of the product.
- Work-up: Once the reaction is complete, cool the reactor and carefully vent any excess pressure. The crude product will contain 2-[2-(Dimethylamino)ethoxy]ethanol along with unreacted starting materials and potential side products.

#### Experimental Protocol: Purification

- Distillation Setup: Assemble a vacuum distillation apparatus.
- Fractional Distillation: Transfer the crude reaction mixture to the distillation flask.
- Purification: Heat the flask and collect the fraction that distills at 95 °C under a reduced pressure of 15 mmHg to obtain purified 2-[2-(Dimethylamino)ethoxy]ethanol.[3]

## Determination of Physical and Chemical Properties

The following are standard laboratory protocols for the determination of the key physical and chemical properties of 2-[2-(Dimethylamino)ethoxy]ethanol.

#### Experimental Protocol: Boiling Point Determination

- Apparatus: Use a standard distillation apparatus or a micro boiling point apparatus.

- Procedure: Place a small sample of the purified liquid in the apparatus. Heat the sample gently and record the temperature at which the liquid and vapor phases are in equilibrium at a given pressure. For this compound, the boiling point is 95 °C at 15 mmHg.[3]

#### Experimental Protocol: Density Measurement (ASTM D4052)

- Apparatus: Utilize a digital density meter.
- Calibration: Calibrate the instrument with a standard of known density.
- Measurement: Introduce the liquid sample into the meter's measuring cell, ensuring no air bubbles are present. The instrument will measure the density of the sample at a specified temperature (e.g., 25 °C).

#### Experimental Protocol: Refractive Index Measurement

- Apparatus: Use an Abbe refractometer.
- Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.
- Measurement: Apply a few drops of the sample onto the prism of the refractometer. Illuminate the sample and adjust the instrument to bring the dividing line between the light and dark fields into focus on the crosshairs. Read the refractive index from the scale at a specified temperature (e.g., 20 °C).

#### Experimental Protocol: Flash Point Determination (ASTM D93 - Pensky-Martens Closed Cup Method)

- Apparatus: Use a Pensky-Martens closed-cup tester.
- Procedure: Fill the test cup with the sample to the specified level. Heat the sample at a controlled rate while stirring. Apply an ignition source at regular temperature intervals. The flash point is the lowest temperature at which the vapors of the sample ignite.

#### Experimental Protocol: Water Solubility Determination

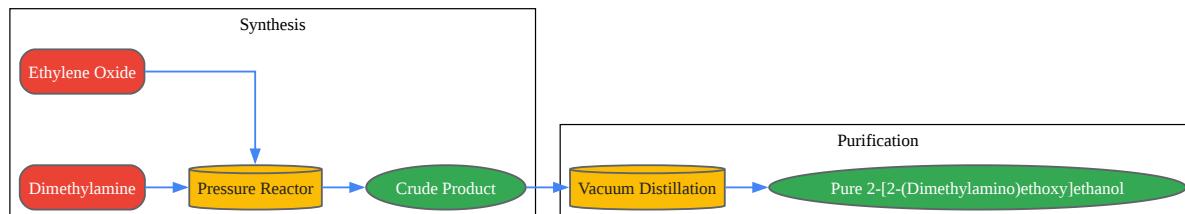
- Procedure: In a flask, add a known volume of distilled water. Incrementally add a known mass of 2-[2-(Dimethylamino)ethoxy]ethanol while stirring at a constant temperature (e.g., 20

°C). Continue adding the compound until a separate phase is observed, indicating saturation.

- Quantification: The solubility is calculated as the mass of the solute dissolved per volume of the solvent.

#### Experimental Protocol: pKa Determination (Potentiometric Titration)

- Apparatus: Use a calibrated pH meter and a burette.
- Procedure: Prepare a solution of 2-[2-(Dimethylamino)ethoxy]ethanol of known concentration in water. Titrate this solution with a standardized solution of a strong acid (e.g., HCl).
- Measurement: Record the pH of the solution after each addition of the titrant.
- Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.


#### Experimental Protocol: Spectroscopic Analysis

- $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) and acquire the spectra on an NMR spectrometer. The resulting spectra can be used to confirm the molecular structure.
- Infrared (IR) Spectroscopy: Obtain the IR spectrum of the neat liquid using an FT-IR spectrometer. Characteristic peaks for the O-H, C-O, and C-N bonds can be identified.
- Mass Spectrometry (MS): Introduce the sample into a mass spectrometer to determine the molecular weight and fragmentation pattern, which can further confirm the structure.

## Visualizations

### Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-[2-(Dimethylamino)ethoxy]ethanol.



[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for 2-[2-(Dimethylamino)ethoxy]ethanol.

Note on Signaling Pathways: A thorough literature search did not reveal any established biological signaling pathways directly involving 2-[2-(Dimethylamino)ethoxy]ethanol. Its primary applications are in industrial chemistry, particularly as a catalyst for polyurethane foams and in the synthesis of surfactants.<sup>[1]</sup> Therefore, a signaling pathway diagram is not applicable based on current scientific knowledge.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [store.astm.org](http://store.astm.org) [store.astm.org]
- 2. [store.astm.org](http://store.astm.org) [store.astm.org]
- 3. [bulletin.mfd.org.mk](http://bulletin.mfd.org.mk) [bulletin.mfd.org.mk]
- 4. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [\[blog.ansi.org\]](http://blog.ansi.org)

- To cite this document: BenchChem. [2-[2-(Dimethylamino)ethoxy]ethanol physical and chemical characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1268181#2-2-dimethylamino-ethoxy-ethanol-physical-and-chemical-characteristics\]](https://www.benchchem.com/product/b1268181#2-2-dimethylamino-ethoxy-ethanol-physical-and-chemical-characteristics)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)